molecular formula C41H44N4O10S B608698 Lurbinectedin CAS No. 497871-47-3

Lurbinectedin

カタログ番号: B608698
CAS番号: 497871-47-3
分子量: 784.9 g/mol
InChIキー: YDDMIZRDDREKEP-HWTBNCOESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lurbinectedin, sold under the brand name Zepzelca, is a synthetic tetrahydropyrroloquinolinone alkaloid analogue with potential antineoplastic activity. It is primarily used for the treatment of metastatic small cell lung cancer. This compound covalently binds to residues lying in the minor groove of DNA, which may result in delayed progression through the S phase, cell cycle arrest in the G2/M phase, and cell death .

作用機序

ルビネクチニブは、DNAのマイナーグルーブにあるグアニン残基に共有結合して、DNAヘリックスをメジャーグルーブに向かって曲げる付加体を形成することにより、化学療法活性を発揮します。この結合により、二本鎖DNAの切断とそれに続く細胞死が起こります。 さらに、ルビネクチニブは免疫原性細胞死を誘発し、腫瘍関連マクロファージを減少させ、腫瘍微小環境を調節することにより、抗がん免疫を刺激します .

準備方法

合成経路および反応条件: ルビネクチニブの合成は、小さく一般的な出発物質から始まる複雑な多段階プロセスを伴います。 合成経路は、全体収率が1.6%の薬物を生成するために、26の個々の工程を必要とします 。このプロセスには、保護基の使用、選択的な官能基変換、および立体選択的反応など、さまざまな反応条件が含まれ、最終生成物の正しい構造が確保されます。

工業的生産方法: ルビネクチニブの工業的生産は、同じ合成経路に従いますが、大規模生産向けに最適化されています。これには、反応条件のスケールアップ、収率の最適化、および最終生成物の純度の確保が含まれます。このプロセスは、薬物の安全性と有効性を確保するために、厳格な規制ガイドラインの下で行われます。

化学反応の分析

反応の種類: ルビネクチニブは、以下を含むいくつかの種類の化学反応を起こします。

    酸化: ルビネクチニブは、反応性酸素種の生成を伴う可能性のある酸化反応を起こす可能性があります。

    還元: 還元反応が起こり、還元代謝物の生成につながる可能性があります。

    置換: 特に分子内の求電子部位で、求核置換反応が起こる可能性があります。

一般的な試薬と条件:

    酸化: 過酸化水素やその他の過酸化物などの一般的な酸化剤があります。

    還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用できます。

    置換: アミンやチオールなどの求核剤を穏やかな条件で使用して、置換反応を実現できます。

形成される主要な生成物: これらの反応から形成される主要な生成物には、超高性能液体クロマトグラフィー-タンデム質量分析法 (UPLC-MS/MS) などの技術を使用して分析できる、ルビネクチニブのさまざまな代謝物が含まれます .

4. 科学研究への応用

ルビネクチニブは、以下を含む幅広い科学研究への応用があります。

    化学: DNA結合剤とそのDNA構造と機能への影響を研究するためのモデル化合物として使用されます。

    生物学: 細胞周期調節やアポトーシスなど、細胞プロセスへの影響が調査されています。

    医学: 主に小細胞肺がんの転移の治療に使用されます。

    産業: 製薬業界で、新しい抗がん剤の開発や、創薬研究における参照化合物として使用されています。

科学的研究の応用

Lurbinectedin has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study DNA-binding agents and their effects on DNA structure and function.

    Biology: Investigated for its effects on cellular processes, including cell cycle regulation and apoptosis.

    Medicine: Primarily used in the treatment of metastatic small cell lung cancer.

    Industry: Used in the pharmaceutical industry for the development of new anticancer agents and as a reference compound in drug development studies.

類似化合物との比較

ルビネクチニブは、もう1つの海洋由来の抗がん剤であるトラベクチニブと構造的に似ています。 2つの化合物の主な違いは、トラベクチニブのテトラヒドロイソキノリンがルビネクチニブのテトラヒドロβ-カルボリンに置換されていることで、抗腫瘍活性が向上しています .

類似化合物:

    トラベクチニブ: 軟部肉腫や卵巣がんの治療に使用されます。

    エクテナシジン: ルビネクチニブとトラベクチニブの両方が由来する天然の海洋化合物。

    トポテカン: 小細胞肺がんの治療に使用されるもう1つのDNA結合剤ですが、作用機序は異なります。

ルビネクチニブは、独自の作用機序、抗腫瘍活性の向上、および腫瘍微小環境を調節する能力により、抗がん剤の武器庫に貴重な追加をもたらしています .

生物活性

Lurbinectedin (PM01183) is a synthetic compound derived from the marine organism Ecteinascidia turbinata, known for its potential as an anticancer agent. It functions primarily as an inhibitor of oncogenic transcription, demonstrating significant biological activity against various cancers, particularly small cell lung cancer (SCLC) and platinum-resistant ovarian cancer. This article delves into the biological mechanisms, efficacy, and clinical implications of this compound based on diverse research findings.

This compound exerts its antitumor effects through several mechanisms:

  • Transcription Inhibition : It binds to CG-rich sequences in DNA, particularly around the promoters of protein-coding genes, leading to the stalling of RNA polymerase II and subsequent transcriptional inhibition.
  • Apoptosis Induction : this compound induces apoptosis in cancer cells by generating DNA breaks and activating apoptotic pathways. Studies have shown that it activates caspase-8 in human monocytes, leading to their death, which is crucial for modulating the tumor microenvironment .
  • Impact on Tumor Microenvironment : It reduces the viability of tumor-associated macrophages and circulating monocytes, inhibiting angiogenesis and tumor growth even in resistant cancer models .

Clinical Efficacy

This compound has been evaluated in various clinical trials, showcasing promising results:

  • Small Cell Lung Cancer : In a Phase II basket trial involving patients with SCLC, this compound demonstrated an overall response rate (ORR) of 35.2% with a median duration of response (DoR) of 5.3 months. Notably, 43% of patients had durable responses lasting over six months .
  • Ovarian Cancer : In ongoing Phase III trials for platinum-resistant ovarian cancer, this compound is being assessed for its efficacy in combination with other agents, highlighting its potential as a treatment option for difficult-to-treat malignancies .

In Vitro Studies

In vitro studies have confirmed this compound's cytotoxic effects on various cancer cell lines:

  • Monocyte Studies : this compound significantly decreased monocyte viability and inhibited the production of inflammatory cytokines such as CCL2 and VEGF, indicating its role in modulating immune responses within tumors .
  • Gene Expression Analysis : A comprehensive gene expression analysis revealed strong inhibition of the Rho GTPase pathway in this compound-treated monocytes, affecting their functional activities and contributing to reduced inflammation within the tumor microenvironment .

In Vivo Studies

Animal models have provided insights into this compound's antitumor activity:

  • Tumor Growth Inhibition : In mouse models, this compound not only inhibited tumor growth but also reduced the number of circulating monocytes and macrophages in the tumor microenvironment .
  • Combination Therapies : Preliminary studies suggest enhanced efficacy when this compound is combined with other chemotherapeutic agents like irinotecan, showing improved ORR and DoR compared to monotherapy .

Real-World Outcomes

A retrospective analysis at the Mayo Clinic evaluated 90 patients receiving this compound. The study found that:

  • Overall Survival (OS) : Patients treated with this compound as a second-line agent had a median OS significantly longer than historical controls.
  • Adverse Events : Treatment-related adverse events were manageable, supporting the safety profile observed in clinical trials .

Summary Table of Clinical Trials

Trial NameCancer TypeTreatment RegimenORR (%)Median DoR (months)
NCT02454972Small Cell Lung CancerThis compound Monotherapy35.25.3
NCT05153239Platinum-resistant Ovarian CancerThis compound + Combination TherapyTBDTBD
Mayo Clinic StudyVarious Solid TumorsThis compound Second-Line TreatmentTBDTBD

特性

IUPAC Name

[(1R,2R,3R,11S,12S,14R,26R)-5,12-dihydroxy-6,6'-dimethoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-2,3,4,9-tetrahydropyrido[3,4-b]indole]-22-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H44N4O10S/c1-17-11-20-12-25-39(48)45-26-14-52-40(49)41(38-22(9-10-42-41)23-13-21(50-5)7-8-24(23)43-38)15-56-37(31(45)30(44(25)4)27(20)32(47)33(17)51-6)29-28(26)36-35(53-16-54-36)18(2)34(29)55-19(3)46/h7-8,11,13,25-26,30-31,37,39,42-43,47-48H,9-10,12,14-16H2,1-6H3/t25-,26-,30+,31+,37+,39-,41+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDDMIZRDDREKEP-HWTBNCOESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4C(C(C2)N3C)O)COC(=O)C8(CS5)C9=C(CCN8)C2=C(N9)C=CC(=C2)OC)OCO7)C)OC(=O)C)C(=C1OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C([C@@H]3[C@@H]4[C@H]5C6=C(C(=C7C(=C6[C@@H](N4[C@H]([C@H](C2)N3C)O)COC(=O)[C@@]8(CS5)C9=C(CCN8)C2=C(N9)C=CC(=C2)OC)OCO7)C)OC(=O)C)C(=C1OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H44N4O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30198065
Record name Lurbinectedin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30198065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

784.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Lurbinectedin is a DNA alkylating agent. It covalently binds to guanine residues in the DNA minor groove, forming adducts that bend the DNA helix towards the major groove. This process triggers a cascade of events that affect the activity of transcription factors and impairs DNA repair pathways, ultimately leading to double-strand DNA breaks and eventual cell death. Additional mechanism(s) of action include inhibition of RNA-polymerase-II activity, inactivation of Ewing Sarcoma Oncoprotein (EWS-FL11) via nuclear redistribution, and the inhibition of human monocyte activity and macrophage infiltration into tumor tissue.
Record name Lurbinectedin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12674
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

497871-47-3
Record name Lurbinectedin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=497871-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lurbinectedin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0497871473
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lurbinectedin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12674
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lurbinectedin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30198065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name C41H44N4O10S
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LURBINECTEDIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CN60TN6ZS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is the primary mechanism of action of Lurbinectedin?

A1: this compound exerts its antitumor activity through a multifaceted mechanism involving:

  • DNA Binding: this compound binds to the minor groove of DNA, particularly at guanine-rich sequences. [, , ]
  • Transcription Inhibition: This binding disrupts DNA-protein interactions, interfering with the binding and progression of RNA polymerase II, ultimately leading to the inhibition of oncogenic transcription. [, , , , ]
  • DNA Damage: this compound binding also induces the formation of double-strand DNA breaks. [, , ]
  • Nucleotide Excision Repair Interference: The compound interacts with the nucleotide excision repair pathway, a crucial DNA repair mechanism, leading to the accumulation of DNA damage and ultimately promoting tumor cell death. [, ]

Q2: How does this compound affect the tumor microenvironment?

A2: Research suggests this compound impacts the tumor microenvironment by:

  • Reducing Tumor-Associated Macrophages (TAMs): this compound demonstrates a selective apoptotic effect on monocytes and macrophages, including TAMs, which play a crucial role in tumor growth and progression. [, ]
  • Inhibiting Inflammatory Mediators: It suppresses the production of inflammatory cytokines, chemokines, and angiogenic factors, further contributing to its antitumor activity. [, , ]

Q3: Does this compound's mechanism of action differ between cancer types?

A3: While the core mechanisms of action hold true across different cancer types, research suggests this compound might exploit specific vulnerabilities in certain cancers:

  • Ovarian Clear Cell Carcinoma (CCC): this compound exhibits promising activity against ovarian CCC, both as a single agent and in combination with irinotecan, particularly in cisplatin-resistant and paclitaxel-resistant subtypes. []
  • Small Cell Lung Cancer (SCLC): In SCLC, this compound demonstrates efficacy by downregulating the transcription factor ASCL1, crucial for SCLC cell survival and proliferation. [] It also shows efficacy in various molecular subtypes of SCLC, with enhanced responses observed in tumors with high POU2F3 or SLFN11 expression. []

Q4: Is there publicly available spectroscopic data for this compound?

A4: The provided research abstracts do not include specific spectroscopic data (e.g., NMR, IR, UV-Vis) for this compound.

Q5: What is the preclinical evidence supporting this compound's anticancer activity?

A5: Extensive preclinical studies have demonstrated the antitumor efficacy of this compound in various cancer models:

  • In vitro: this compound effectively inhibits cell growth and induces apoptosis in a wide range of cancer cell lines, including SCLC, ovarian cancer, pancreatic cancer, and Ewing sarcoma. [, , , , , , , , , , , , ]
  • In vivo: this compound significantly inhibits tumor growth in xenograft models of SCLC, ovarian cancer, pancreatic cancer, and Ewing sarcoma. [, , , , , , , , ]

Q6: Are there any preclinical findings suggesting potential combination therapies with this compound?

A6: Preclinical studies highlight the potential of combining this compound with other agents to enhance its antitumor effects:

  • Irinotecan: Synergistic antitumor activity has been observed when this compound is combined with irinotecan, a topoisomerase I inhibitor, in pancreatic and ovarian cancer models. [, , ]
  • ONC212 (Imipridone): Combinations of this compound with ONC212, a TRAIL pathway-inducing compound, show synergy in preclinical models of SCLC and pancreatic cancer. [, ]
  • BCL2/BCL2L1 inhibitors: this compound exhibits synergistic cytotoxicity when combined with BCL2/BCL2L1 inhibitors in various cancer cell lines, suggesting a potential strategy to enhance its antitumor activity by targeting pro-survival proteins. []
  • Gemcitabine: The combination of this compound and gemcitabine demonstrated a synergistic antitumor effect in pancreatic ductal adenocarcinoma (PDA) mouse models, partly attributed to this compound's ability to deplete TAMs and enhance gemcitabine-mediated DNA damage. []

Q7: What are the key clinical findings from trials investigating this compound in cancer treatment?

A7: Clinical trials have demonstrated the therapeutic potential of this compound, particularly in SCLC:

  • Relapsed SCLC: this compound received accelerated approval from the US FDA for the treatment of adult patients with metastatic SCLC after progression on or after platinum-based chemotherapy, based on promising response rates and duration of response observed in clinical trials like the basket trial (NCT02454972) and the ATLANTIS trial (NCT02566993). [, , , ]
  • BRCA-Mutated Breast Cancer: A multicenter phase II trial (NCT02454972) showed this compound exhibits noteworthy activity in patients with BRCA1/2-mutated metastatic breast cancer, particularly in those with BRCA2 mutations, suggesting potential for further clinical development in this patient population. []
  • Malignant Pleural Mesothelioma (MPM): Early clinical trials and a phase II trial (SAKK 17/16 - NCT03213301) suggest promising activity of this compound in MPM, regardless of histological type or prior immunotherapy. [, ]

Q8: Are there any ongoing clinical trials exploring this compound in other cancer types?

A9: Yes, this compound is currently being investigated in clinical trials for various other cancer types, including pancreatic cancer (NCT02454972) and soft tissue sarcomas (NCT05876715), to further evaluate its safety and efficacy in broader patient populations. [, ]

Q9: Have any resistance mechanisms to this compound been identified?

A9: Research suggests potential mechanisms of resistance to this compound may involve:

  • Nucleotide Excision Repair (NER) Pathway: Mutations in genes associated with the NER pathway have been identified in this compound-resistant tumors, highlighting the importance of this pathway in this compound's mechanism of action. []
  • SLFN11 Expression: Preclinical studies suggest that SCLC cell lines with low SLFN11 expression might exhibit relative resistance to this compound, indicating a potential role for SLFN11 as a biomarker for this compound sensitivity. [, ]

Q10: Are there specific biomarkers that could predict response to this compound therapy?

A10: Several potential biomarkers are being investigated to predict this compound response:

  • SLFN11: High SLFN11 expression has been linked to increased sensitivity to this compound in preclinical SCLC models and shows a correlation with overall survival in a phase II clinical trial, suggesting its potential as a predictive biomarker. [, ]
  • POU2F3: High POU2F3 expression in SCLC cell lines has been associated with better response to this compound in vitro, warranting further investigation as a potential biomarker. []
  • MYC: Preclinical data suggests MYC as a potential predictive biomarker for this compound response in SCLC. []

Q11: What analytical techniques are used for this compound characterization and quantification?

A14: High-performance liquid chromatography (HPLC) coupled with a photodiode array detector is a validated method used to assess the stability of this compound in reconstituted and diluted solutions. [] Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods have been developed and validated for quantifying this compound, determining its plasma protein binding, and measuring its metabolites in human plasma. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。